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Compound of Interest

1-CBZ-4-AMINO-4-
METHYLPIPERIDINE

Cat. No.: B596396

Compound Name:

For Immediate Release

This technical guide provides an in-depth overview of 1-CBZ-4-amino-4-methylpiperidine, a
versatile building block for researchers, scientists, and drug development professionals. The
document outlines its chemical properties, commercial availability, a detailed synthesis
protocol, and its application in the context of drug discovery, particularly as a scaffold for C-C
chemokine receptor type 5 (CCR5) antagonists.

Chemical Identity and Properties

1-CBZ-4-amino-4-methylpiperidine, systematically named benzyl 4-amino-4-
methylpiperidine-1-carboxylate, is a piperidine derivative featuring a carbamate protecting
group. Its chemical structure and key properties are summarized below.
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Property Value

) Benzyl 4-amino-4-methylpiperidine-1-
Chemical Name

carboxylate
Synonyms 1-CBZ-4-amino-4-methylpiperidine
CAS Number 169750-59-8
Molecular Formula C14H20N202
Molecular Weight 248.32 g/mol
Appearance Typically a white to off-white solid
Purity Commonly available at 297%
Solubility Soluble in organic solvents

Commercial Availability

1-CBZ-4-amino-4-methylpiperidine is available from several commercial chemical suppliers.
Researchers can procure this compound from vendors specializing in intermediates for
pharmaceutical and medicinal chemistry research. Some of the known suppliers include:

CymitQuimica

ENAO Chemical Co., Limited

Amadis Chemical Company Limited

ChemScene LLC

Synthesis Protocol: Deprotection of Boc-Protected
Precursor

The target compound is commonly synthesized from its N-Boc protected precursor, benzyl 4-
{[(tert-butoxy)carbonyllamino}-4-methylpiperidine-1-carboxylate (CAS: 169750-60-1). The
synthesis involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic
conditions. A general, adaptable protocol is provided below.
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Materials:

Benzyl 4-{[(tert-butoxy)carbonyllamino}-4-methylpiperidine-1-carboxylate

4 M Hydrogen Chloride (HCI) in 1,4-dioxane

Anhydrous 1,4-dioxane

Round-bottom flask

Magnetic stirrer

Cold diethyl ether (for precipitation)

Filtration apparatus

Procedure:

Dissolution: Dissolve the Boc-protected precursor in a minimal amount of anhydrous 1,4-
dioxane in a round-bottom flask.

Deprotection: To the stirred solution, add 5-10 equivalents of 4 M HCl in 1,4-dioxane.

Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
The progress of the reaction should be monitored by an appropriate method, such as Thin
Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until
the starting material is consumed.

Precipitation: Upon completion of the reaction, add cold diethyl ether to the reaction mixture
to precipitate the hydrochloride salt of the product.

Isolation: Collect the precipitate by filtration and wash it with cold diethyl ether.

Drying: Dry the isolated solid under vacuum to yield the final product, benzyl 4-amino-4-
methylpiperidine-1-carboxylate hydrochloride.
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Application in Drug Discovery: CCR5 Antagonist
Development

The 4-aminopiperidine scaffold is a key structural motif in the development of antagonists for
the C-C chemokine receptor type 5 (CCR5). CCR5 is a G-protein coupled receptor (GPCR)
that functions as a co-receptor for the entry of R5-tropic strains of HIV-1 into host cells.[1][2]
Small molecules that block CCR5 can prevent viral entry and are a validated therapeutic
strategy for HIV/AIDS.[1]

The workflow for the discovery and evaluation of novel CCR5 antagonists based on the 1-CBZ-
4-amino-4-methylpiperidine scaffold typically involves several stages, from initial synthesis to
biological screening.
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Drug discovery workflow for novel CCR5 antagonists.

The logical flow for developing these potential therapeutics begins with the synthesis of a
library of diverse analogs from the core scaffold. These compounds are then subjected to a
primary screen, often a competitive binding assay, to identify molecules that interact with the
CCRS5 receptor. Hits from the primary screen are then evaluated in a secondary, cell-based
functional assay to confirm their ability to block HIV-1 entry. Promising candidates undergo
further optimization of their structure to improve potency, selectivity, and pharmacokinetic
properties, a process guided by structure-activity relationship (SAR) studies.
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Signaling Pathway Context: GPCR-Mediated HIV-1
Entry

The therapeutic rationale for developing CCR5 antagonists is rooted in the G-protein coupled
receptor (GPCR) signaling pathway that HIV-1 co-opts for viral entry.
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Mechanism of HIV-1 entry and its inhibition.

The viral envelope protein gp120 first binds to the CD4 receptor on the surface of a host T-
lymphocyte. This initial binding induces a conformational change in gp120, exposing a binding
site for the CCR5 co-receptor. The subsequent interaction between gpl120 and CCRS5 triggers
downstream signaling through the G-protein pathway, which ultimately facilitates the fusion of
the viral and host cell membranes, allowing the viral contents to enter the cell.[3] CCR5
antagonists, developed from scaffolds like 1-CBZ-4-amino-4-methylpiperidine, act by binding
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to the CCRS5 receptor and preventing its interaction with gp120, thereby blocking a critical step
in the viral life cycle.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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